molecular formula C6H4N4O2 B1238345 1H-Purine-6-carboxylic acid CAS No. 2365-43-7

1H-Purine-6-carboxylic acid

Cat. No.: B1238345
CAS No.: 2365-43-7
M. Wt: 164.12 g/mol
InChI Key: CIEQXUBLKKQRIS-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

1H-Purine-6-carboxylic acid is involved in several biochemical reactions. It interacts with enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and xanthine oxidase. HGPRT catalyzes the conversion of this compound to inosine monophosphate (IMP), a precursor for adenine and guanine nucleotides. Xanthine oxidase further oxidizes this compound to xanthine and then to uric acid, which is excreted from the body. These interactions highlight the compound’s role in nucleotide metabolism and its importance in maintaining cellular homeostasis .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. By influencing AMPK activity, this compound can impact processes such as glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. Additionally, it plays a role in the regulation of gene expression by acting as a substrate for enzymes involved in nucleotide synthesis and degradation .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. It binds to enzymes such as HGPRT and xanthine oxidase, facilitating their catalytic activities. In the case of HGPRT, this compound is converted to IMP through a phosphoribosylation reaction. This conversion is crucial for the synthesis of adenine and guanine nucleotides. Additionally, the oxidation of this compound by xanthine oxidase generates reactive oxygen species (ROS), which can have both beneficial and detrimental effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, especially in the presence of oxidative stress. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in nucleotide metabolism and energy production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to support normal cellular function and energy metabolism. At high doses, it can lead to toxic effects, including oxidative stress and cellular damage. Studies have identified threshold effects, where the beneficial effects of this compound are observed at lower concentrations, while adverse effects become prominent at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key intermediate in the purine salvage pathway, where it is converted to IMP by HGPRT. This pathway is essential for the recycling of purines and the maintenance of nucleotide pools. Additionally, this compound is involved in the degradation pathway, where it is oxidized by xanthine oxidase to produce xanthine and uric acid. These metabolic pathways highlight the compound’s role in nucleotide metabolism and its importance in cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes by nucleoside transporters, which facilitate its uptake and release. Once inside the cell, this compound can interact with various binding proteins, which influence its localization and accumulation. These interactions are crucial for the compound’s role in nucleotide metabolism and cellular function .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications. For instance, the compound can be directed to the mitochondria, where it participates in energy metabolism and nucleotide synthesis. Additionally, this compound can be found in the cytoplasm, where it interacts with enzymes involved in nucleotide metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Purine-6-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-diaminopurine with formic acid can yield this compound. Another method involves the oxidation of 6-hydroxypurine using oxidizing agents such as potassium permanganate.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 1H-Purine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form purine-6-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert it into different purine derivatives.

    Substitution: The carboxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various purine derivatives with modified functional groups, which can have different biological and chemical properties.

Scientific Research Applications

1H-Purine-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a biochemical marker.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of various bioactive molecules.

Comparison with Similar Compounds

    Adenine: A purine derivative that is a key component of DNA and RNA.

    Guanine: Another purine derivative found in nucleic acids.

    Hypoxanthine: A naturally occurring purine derivative involved in the purine salvage pathway.

Uniqueness: 1H-Purine-6-carboxylic acid is unique due to its specific functional group, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in synthetic chemistry. Its ability to inhibit nucleic acid synthesis also sets it apart from other purine derivatives, making it a valuable compound in medicinal research.

Properties

IUPAC Name

7H-purine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6(12)4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,11,12)(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEQXUBLKKQRIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NC(=C2N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178326
Record name 1H-Purine-6-carboxylic acid
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Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2365-43-7
Record name 9H-Purine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2365-43-7
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Record name 9H-Purine-6-carboxylic acid
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Record name 1H-Purine-6-carboxylic acid
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Record name 1H-Purine-6-carboxylic acid
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Record name 1H-purine-6-carboxylic acid
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Record name 9H-PURINE-6-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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